Ethyl5-(bromomethyl)-2,6-dichloropyridine-3-carboxylate
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Overview
Description
Ethyl 5-(bromomethyl)-2,6-dichloropyridine-3-carboxylate is an organic compound that belongs to the pyridine family. This compound is characterized by the presence of bromomethyl and dichloropyridine groups, which contribute to its unique chemical properties. It is commonly used in various chemical reactions and has significant applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(bromomethyl)-2,6-dichloropyridine-3-carboxylate typically involves the bromination of a suitable precursor. One common method is the bromination of 5-methyl-2,6-dichloropyridine-3-carboxylate using N-bromosuccinimide (NBS) in the presence of a radical initiator . The reaction is carried out under controlled conditions to ensure the selective bromination at the methyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(bromomethyl)-2,6-dichloropyridine-3-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Major Products Formed
Nucleophilic Substitution: Substituted pyridine derivatives.
Oxidation: Carboxylic acids or ketones.
Reduction: Methyl-substituted pyridine derivatives.
Scientific Research Applications
Ethyl 5-(bromomethyl)-2,6-dichloropyridine-3-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 5-(bromomethyl)-2,6-dichloropyridine-3-carboxylate involves its interaction with specific molecular targets. The bromomethyl group can undergo nucleophilic substitution, leading to the formation of covalent bonds with biological macromolecules. This interaction can modulate the activity of enzymes or receptors, thereby exerting its biological effects. The exact molecular pathways and targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Benzyl Bromide: Similar in structure with a bromomethyl group attached to a benzene ring.
Ethyl 2-(bromomethyl)acrylate: Contains a bromomethyl group attached to an acrylate moiety.
Uniqueness
Ethyl 5-(bromomethyl)-2,6-dichloropyridine-3-carboxylate is unique due to the presence of both bromomethyl and dichloropyridine groups. This combination imparts distinct chemical reactivity and biological activity, making it valuable for specific synthetic and research applications.
Properties
Molecular Formula |
C9H8BrCl2NO2 |
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Molecular Weight |
312.97 g/mol |
IUPAC Name |
ethyl 5-(bromomethyl)-2,6-dichloropyridine-3-carboxylate |
InChI |
InChI=1S/C9H8BrCl2NO2/c1-2-15-9(14)6-3-5(4-10)7(11)13-8(6)12/h3H,2,4H2,1H3 |
InChI Key |
YUIJDIXNMDJGPS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C(=C1)CBr)Cl)Cl |
Origin of Product |
United States |
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